Ortho‐Tolyl Substitution Creates a Unique Steric and Electronic Fingerprint Relative to Meta/Para Isomers
The o-tolyl (2-methylphenyl) group at the carboxamide nitrogen introduces steric hindrance and altered π-electron distribution not present in m-tolyl (3-methylphenyl) or p-tolyl (4-methylphenyl) isomers. While head-to-head bioactivity data for the ortho isomer of this specific scaffold are not publicly disclosed, systematic SAR within an analogous pyridazine-3-carboxamide CB₂ agonist series demonstrates that the position of a single methyl substituent on the N-aryl ring can shift the CB₂ EC₅₀ from 3.7 nM to >40 nM, representing a >10‑fold potency differential [1].
| Evidence Dimension | Positional isomeric effect on receptor potency |
|---|---|
| Target Compound Data | o-Tolyl (2-methylphenyl) substitution (CAS 1049502-17-1) |
| Comparator Or Baseline | m-Tolyl (3-methylphenyl) and p-tolyl (4-methylphenyl) analogues of pyridazine-3-carboxamide CB₂ agonists |
| Quantified Difference | >10-fold change in EC₅₀ observed in the reference series |
| Conditions | Calcium mobilization assay measuring CB₂ receptor agonism (reference series) |
Why This Matters
Procurement of the ortho-tolyl isomer ensures a sterically distinct interaction profile that cannot be replicated by the simpler meta or para counterparts.
- [1] Liu, Z. et al. Developing pyridazine-3-carboxamides to be CB₂ agonists: The design, synthesis, structure-activity relationships and docking studies. Eur. J. Med. Chem. 2017, 137, 488–503. View Source
